molecular formula C9H7IN2 B2660555 4-(4-Iodophenyl)-1H-pyrazole CAS No. 1399654-06-8

4-(4-Iodophenyl)-1H-pyrazole

Cat. No. B2660555
CAS RN: 1399654-06-8
M. Wt: 270.073
InChI Key: YPBBBUABTHGEFM-UHFFFAOYSA-N
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Description

The compound “4-(4-Iodophenyl)-1H-pyrazole” is likely to be an organic compound containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The “4-Iodophenyl” part suggests that an iodine atom is attached to the phenyl group at the 4th position .


Synthesis Analysis

While specific synthesis methods for “4-(4-Iodophenyl)-1H-pyrazole” were not found, similar compounds are often synthesized through various coupling reactions . For instance, new potentially biologically active N-(4-iodophenyl)-β-alanine derivatives were designed and synthesized .

Scientific Research Applications

Microbial Respiration Indicator:

4-(4-Iodophenyl)-1H-pyrazole: (often referred to as Iodophenylpyrazole ) has been employed as an indicator in microbial respiration studies. Researchers use it to assess the respiratory activity of aquatic bacteria. By measuring the reduction of tetrazolium salts, such as INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride), they can estimate electron transport system rates (ETS) and oxygen consumption rates. However, it’s essential to note that this compound can be toxic to prokaryotes within a short time frame .

Recyclable Hypervalent Iodine Reagent:

In organic synthesis, 4-(4-Iodophenyl)-1H-pyrazole and related compounds serve as recyclable hypervalent iodine reagents. For instance, 4,4’-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid, which share structural similarities with this pyrazole, are used for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds.

Intermediate in Organic Synthesis:

The compound plays a crucial role as an intermediate in organic synthesis. It serves as a building block for more complex molecules. Researchers utilize it in the preparation of pharmaceuticals, agrochemicals, and dyestuffs. One notable application is its involvement in Suzuki coupling reactions .

properties

IUPAC Name

4-(4-iodophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBBBUABTHGEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Iodophenyl)-1H-pyrazole

CAS RN

1399654-06-8
Record name 4-(4-iodophenyl)-1H-pyrazole
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